

An In-depth Technical Guide to Metazachlor Oxalic Acid-d6

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Compound of Interest

Compound Name: Metazachlor Oxalic Acid-d6

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This technical guide provides a comprehensive overview of **Metazachlor Oxalic Acid-d6**, a deuterated metabolite of the chloroacetanilide herbicide Metazachlor. This document is intended for researchers, scientists, and professionals in drug development and environmental analysis who require detailed information on this compound.

Compound Data

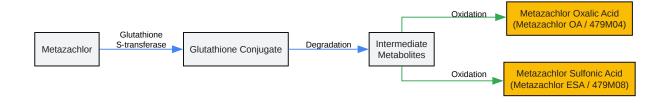
Metazachlor Oxalic Acid-d6 is the deuterium-labeled form of Metazachlor Oxalic Acid, a significant metabolite of Metazachlor found in environmental samples such as surface and groundwater.[1][2] The stable isotope label makes it a valuable internal standard for quantitative analysis by mass spectrometry.



Identifier	Value	
CAS Number	1231244-60-2[3]	
Synonyms	2-(((1H-Pyrazol-1-yl)methyl)(2,6-dimethylphenyl)amino)-2-oxoacetic Acid-d6, 2-[(2,6-Dimethylphenyl)(1H-pyrazol-1-ylmethyl)amino]-2-oxoacetic Acid-d6, BH 479-4-d6[2]	
Molecular Formula	C14H9D6N3O3[2]	
Molecular Weight	279.32[2]	
Appearance	Light Yellow Solid	

Metabolic Pathway of Metazachlor

Metazachlor undergoes extensive metabolism in both plants and animals.[4][5] The primary metabolic pathway involves the substitution of the chlorine atom with glutathione.[4] This conjugate is then further degraded through a series of enzymatic reactions, including oxidation and hydrolytic cleavage, to form several polar metabolites.[4] One of the major metabolites formed through this pathway is Metazachlor Oxalic Acid (also known as Metazachlor OA or 479M04).[6]



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Simplified metabolic pathway of Metazachlor.

Experimental ProtocolsSynthesis and Purification



Detailed synthesis protocols for **Metazachlor Oxalic Acid-d6** are not publicly available and are likely considered proprietary information by commercial suppliers. Generally, the synthesis of a deuterated standard involves introducing deuterium atoms into the molecule through specific chemical reactions using deuterated reagents.

The unlabeled Metazachlor Oxalic Acid is a metabolite of Metazachlor. The general purification strategy for oxalic acid and its derivatives involves recrystallization from a suitable solvent. A common method involves dissolving the crude product in a hot solvent, followed by slow cooling to allow for the formation of pure crystals.

Analytical Method for the Determination of Metazachlor Metabolites

A validated method for the simultaneous determination of Metazachlor metabolites, including Metazachlor Oxalic Acid (479M04), in agricultural crops has been developed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]

3.2.1. Sample Preparation

The following protocol is a summary of the sample preparation method described by Park et al. (2020) for the analysis of Metazachlor metabolites in agricultural products.[6]

- Homogenization: A representative sample of the agricultural commodity is homogenized.
- Extraction:
 - Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
 - Add 10 mL of acetonitrile.
 - For samples with low moisture content, add 5 mL of distilled water.
 - Shake vigorously for 10 minutes.
 - Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.
 - Shake for another 10 minutes and then centrifuge at 4000 rpm for 5 minutes.

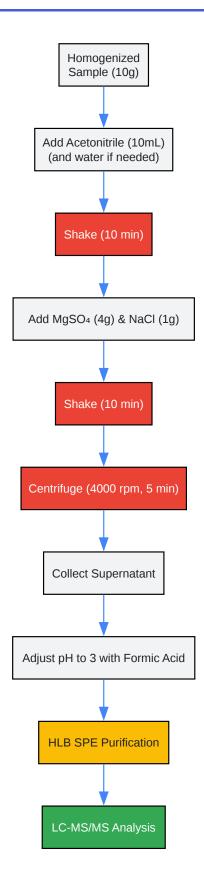
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- Purification (Solid Phase Extraction SPE):
 - Take a 5 mL aliquot of the acetonitrile extract and adjust the pH to 3 with formic acid.
 - Load the extract onto a hydrophilic-lipophilic balance (HLB) SPE cartridge that has been pre-conditioned with 5 mL of methanol followed by 5 mL of water.
 - Wash the cartridge with 5 mL of water.
 - Elute the analytes with 5 mL of acetonitrile.
 - The eluate is then filtered through a 0.2 μm syringe filter before LC-MS/MS analysis.[6]





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Workflow for the extraction and purification of Metazachlor metabolites.



3.2.2. LC-MS/MS Parameters

The following table summarizes the liquid chromatography and mass spectrometry conditions for the analysis of Metazachlor metabolites.[6]

Parameter	Condition	
LC System	Waters Acquity UPLC	
Column	Capcell Core ADME (2.1 x 100 mm, 2.7 μm)	
Mobile Phase A	0.1% Formic acid in Water	
Mobile Phase B	0.1% Formic acid in Acetonitrile	
Flow Rate	0.3 mL/min	
Injection Volume	5 μL	
MS System	Waters Xevo TQ-S	
Ionization Mode	Electrospray Ionization (ESI), Positive	
Capillary Voltage	3.0 kV	
Source Temperature	150 °C	
Desolvation Temperature	400 °C	
Desolvation Gas Flow	800 L/hr	
Cone Gas Flow	150 L/hr	

3.2.3. Mass Spectrometry Transitions

The multiple reaction monitoring (MRM) transitions for the quantification and confirmation of Metazachlor Oxalic Acid are provided below.

Analyte	Precursor Ion (m/z)	Product Ion (m/z) (Quantification)	Product Ion (m/z) (Confirmation)
Metazachlor Oxalic Acid (479M04)	274.1	186.1	158.1



Conclusion

Metazachlor Oxalic Acid-d6 is an essential analytical standard for the accurate quantification of its unlabeled counterpart in various matrices, particularly in environmental and food safety testing. The provided information on its properties, metabolic origin, and a detailed analytical protocol offers a valuable resource for researchers and professionals in the field. The use of stable isotope-labeled internal standards like **Metazachlor Oxalic Acid-d6** is crucial for achieving high-quality and reliable results in analytical chemistry.

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